molecular formula C10H15N3O B2948545 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea CAS No. 164648-47-9

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Cat. No.: B2948545
CAS No.: 164648-47-9
M. Wt: 193.25
InChI Key: FRFADSRZLRVIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea within Urea (B33335) Chemical Space

This compound belongs to the family of substituted phenylurea compounds. Its structure is characterized by a central urea moiety with a dimethyl-substituted nitrogen on one side and a 4-(aminomethyl)phenyl group on the other. This places it within the sub-class of N,N-dimethyl-substituted phenylureas. The presence of both a phenyl ring and an aminomethyl group provides a unique combination of aromatic and reactive aliphatic functionalities.

The aminomethyl group, in particular, serves as a key reactive handle, allowing for further chemical modifications and the synthesis of more complex molecules. This positions this compound as a valuable building block in synthetic chemistry.

Below is a table detailing the key structural features of this compound.

FeatureDescription
Core Structure Urea
Substitution Pattern N,N-dimethyl, N'-[4-(aminomethyl)phenyl]
Key Functional Groups Urea, Dimethylamine, Phenyl, Primary Amine (Aminomethyl)
Chemical Formula C10H15N3O
Molecular Weight 193.25 g/mol

Significance of the Substituted Phenylurea Core as a Research Modality

The substituted phenylurea core is a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.netnih.govrsc.org Its significance stems from the ability of the urea functional group to form stable hydrogen bonds with biological targets, a crucial aspect of drug-receptor interactions. nih.gov The phenyl ring provides a rigid framework that can be readily functionalized to modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical for optimizing biological activity. nih.govnih.govitmedicalteam.plresearchgate.net

Structure-activity relationship (SAR) studies on various phenylurea derivatives have demonstrated that modifications to the phenyl ring and the nitrogen substituents can lead to significant changes in their biological profiles. nih.govnih.govitmedicalteam.pl This makes the phenylurea core an excellent "research modality," allowing scientists to systematically investigate the chemical features required for a desired biological effect. Numerous compounds containing the phenylurea scaffold have been developed as herbicides, and more significantly, as therapeutic agents for a range of diseases. researchgate.net

Overview of this compound as a Versatile Academic Research Scaffold

The specific structure of this compound makes it a highly versatile scaffold for academic research. The primary amine of the aminomethyl group offers a reactive site for a variety of chemical transformations, including but not limited to:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide formation: Reaction with sulfonyl chlorides.

The table below summarizes the key reactive sites and potential synthetic transformations for this compound.

Reactive SitePotential TransformationsResulting Functional Group
Primary AmineAcylationAmide
Reductive AminationSecondary/Tertiary Amine
Reaction with IsocyanateUrea
Reaction with IsothiocyanateThiourea
SulfonylationSulfonamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFADSRZLRVIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Aminomethyl Phenyl 3,3 Dimethylurea and Its Structural Analogs

Foundational Strategies for Urea (B33335) Bond Formation

The creation of the urea moiety (R₂N-C(=O)-NR'R'') is central to the synthesis of the target compound and its analogs. While numerous methods exist, they are often categorized by the nature of the carbonyl source and the reaction mechanism.

Isocyanate-Amine Condensation Routes

The most direct and widely employed method for synthesizing unsymmetrical ureas is the condensation reaction between an isocyanate and an amine. commonorganicchemistry.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. The process is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF), without the need for a base catalyst. commonorganicchemistry.comnih.gov

For the synthesis of phenylurea derivatives, a common approach involves reacting a substituted aniline with an appropriate isocyanate. nih.govresearchgate.net This method's efficiency and simplicity make it a foundational strategy in medicinal and materials chemistry.

Alternative Chemical Transformations for Urea Synthesis

Concerns over the toxicity and handling of isocyanates and their phosgene-based precursors have driven the development of numerous alternative synthetic routes. nih.govrsc.org These methods often utilize safer, more stable carbonyl sources or employ catalytic systems to achieve the desired transformation.

Phosgene (B1210022) Equivalents: Solid, easier-to-handle reagents such as triphosgene (a phosgene trimer) and N,N'-carbonyldiimidazole (CDI) serve as effective substitutes for gaseous phosgene. commonorganicchemistry.comnih.gov These reagents react with amines to form an activated intermediate, which then reacts with a second amine to yield the urea. The order of addition can be critical to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

Rearrangement Reactions: Several classical name reactions provide pathways to generate isocyanate intermediates in situ, thereby avoiding their direct handling. The Curtius, Hofmann, and Lossen rearrangements convert carboxylic acids, primary amides, and hydroxamic acids, respectively, into isocyanates, which are then trapped by an amine to form the urea. nih.govrsc.orgorganic-chemistry.org

Catalytic Carbonylation: The use of carbon monoxide (CO) as a C1 building block represents an atom-economical approach. nih.gov Transition-metal catalysts, including those based on palladium, cobalt, and nickel, facilitate the oxidative carbonylation of amines to produce ureas, though reaction conditions can sometimes be harsh. nih.govorganic-chemistry.org

Carbon Dioxide (CO₂) as a C1 Source: Emerging green chemistry protocols utilize CO₂ as a nontoxic, abundant, and renewable C1 source for urea synthesis. organic-chemistry.orgscholaris.ca These methods often proceed under mild, metal-free conditions at atmospheric pressure. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods include the palladium-catalyzed C-N cross-coupling of ureas (or protected ureas) with aryl halides. nih.gov This strategy allows for the construction of complex unsymmetrical diaryl ureas that may be difficult to access through traditional isocyanate chemistry. nih.govresearchgate.net

Table 1: Comparison of Selected Alternative Methods for Urea Bond Formation

MethodCarbonyl Source/PrecursorKey FeaturesReference
Phosgene EquivalentsN,N'-Carbonyldiimidazole (CDI), TriphosgeneSolid, safer alternatives to phosgene gas; mild reaction conditions. commonorganicchemistry.comnih.gov
Rearrangement ReactionsCarboxylic Acids (Curtius), Amides (Hofmann)In situ generation of isocyanate intermediate, avoids handling toxic reagents. nih.govorganic-chemistry.org
Catalytic CarbonylationCarbon Monoxide (CO)Atom-economical; utilizes transition metal catalysts (e.g., Pd, Co). nih.gov
CO₂-Based SynthesisCarbon Dioxide (CO₂)Green, renewable C1 source; often metal-free, mild conditions. organic-chemistry.orgscholaris.ca
Pd-Catalyzed C-N CouplingUrea/Protected Urea + Aryl HalidePowerful method for complex unsymmetrical ureas; broad substrate scope. nih.govresearchgate.net

Strategic Coupling Reactions for the Construction of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

The final construction of this compound requires the strategic joining of the 4-(aminomethyl)phenyl component with the N,N-dimethylurea fragment. The choice of synthetic route depends on the availability of starting materials and the need for protecting groups to ensure regioselectivity.

A highly efficient strategy involves a two-step sequence starting from 4-aminobenzonitrile, as outlined previously:

Formation of the Urea Moiety: 4-aminobenzonitrile is reacted with dimethylcarbamoyl chloride in the presence of a base, or with an in situ generated isocyanate followed by reaction with dimethylamine. This yields the intermediate, 1-(4-cyanophenyl)-3,3-dimethylurea.

Reduction of the Nitrile: The cyano group of the intermediate is then reduced to the primary aminomethyl group. Catalytic hydrogenation is a suitable method for this transformation, providing the final target compound, this compound.

This approach is advantageous as it builds the urea structure on a stable aniline precursor before introducing the more reactive aminomethyl group via reduction in the final step, minimizing potential side reactions and simplifying purification.

Derivatization and Analog Generation Strategies

The synthetic utility of this compound is significantly enhanced by the presence of the primary aminomethyl group, which serves as a versatile chemical handle for further modification.

Post-Synthetic Modification of the Aminomethyl Group

Post-synthetic modification (PSM) allows for the covalent alteration of the aminomethyl group to generate a wide array of structural analogs. nih.gov This strategy is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. The primary amine of the aminomethyl group is nucleophilic and can participate in a variety of well-established chemical transformations. nih.govresearchgate.net

Key modification reactions include:

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using peptide coupling reagents) to form stable amide derivatives. rsc.org

N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. nih.gov

Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones first forms a Schiff base (imine) intermediate, which is then reduced in situ by an agent like sodium borohydride or sodium triacetoxyborohydride to yield secondary or tertiary amines. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones yields imine derivatives. This reaction is often reversible but can be used to install complex substituents. nih.govberkeley.edu

These derivatization techniques provide a powerful platform for systematically modifying the structure of the parent compound, enabling the fine-tuning of its chemical and biological properties.

Table 2: Selected Post-Synthetic Modification Reactions for the Aminomethyl Group

Reaction TypeTypical ReagentsResulting Functional GroupReference
N-AcylationR-COCl, (R-CO)₂O, or R-COOH + Coupling AgentAmide (-CH₂-NH-CO-R) rsc.org
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine (-CH₂-NH-R, -CH₂-NR₂) nih.gov
Reductive AminationAldehyde/Ketone (R₂C=O) + Reducing AgentSecondary/Tertiary Amine (-CH₂-NH-CHR₂) nih.gov
Schiff Base FormationAldehyde/Ketone (R₂C=O)Imine (-CH₂-N=CR₂) nih.gov

Aromatic Ring Functionalization and Substitution Pattern Exploration

The exploration of different substitution patterns on the aromatic ring of this compound is crucial for structure-activity relationship (SAR) studies in various research contexts. A powerful technique for achieving regioselective functionalization of the phenyl ring is Directed ortho-Metalation (DoM). In this strategy, the urea moiety itself acts as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles to introduce various substituents at the position adjacent to the urea group.

This methodology allows for the synthesis of a diverse library of analogs with substituents such as halogens, alkyl, silyl, and other functional groups. The choice of the organolithium reagent and reaction conditions can be optimized to achieve high yields and regioselectivity. For instance, the lithiation of N'-(2-methylphenyl)-N,N-dimethylurea with tert-butyllithium, followed by reaction with an electrophile, has been shown to provide the corresponding side-chain substituted derivatives in high yields.

Another approach to explore different substitution patterns is to start with an already functionalized aniline derivative. A variety of substituted anilines are commercially available or can be synthesized through established methods. These anilines can then be converted to the corresponding phenylurea analogs using the synthetic routes described earlier. This strategy is particularly useful for introducing substituents at positions that are not easily accessible through DoM.

The following table summarizes some examples of substituted anilines that can be used as precursors for the synthesis of functionalized analogs of this compound.

PrecursorPotential Functionalization
3-Chloro-4-aminobenzylamineIntroduction of a chloro substituent at the meta-position.
3-Methoxy-4-aminobenzylamineIntroduction of a methoxy substituent at the meta-position.
2-Fluoro-4-aminobenzylamineIntroduction of a fluoro substituent at the ortho-position.

Tailoring the Urea Unit for Specific Research Objectives

Modification of the urea unit of this compound provides another avenue for fine-tuning the properties of the molecule for specific research purposes. These modifications can influence factors such as hydrogen bonding capabilities, lipophilicity, and metabolic stability.

One common modification is the synthesis of N-acyl ureas . These derivatives can be prepared by reacting the parent urea with an acylating agent, such as an acid chloride or anhydride. This transformation introduces an additional carbonyl group, which can alter the electronic and steric properties of the molecule. The synthesis of N-acyl ureas often proceeds in good yields under mild conditions.

Another important class of analogs are thioureas , where the carbonyl oxygen of the urea is replaced by a sulfur atom. Thioureas can be synthesized by reacting the corresponding aniline precursor with an isothiocyanate. For example, 4-(aminomethyl)aniline could be reacted with dimethylthiocarbamoyl chloride. The resulting thiourea (B124793) analogs often exhibit different biological activities compared to their urea counterparts due to the differences in the electronic and hydrogen-bonding properties of the thiocarbonyl group.

Furthermore, the substituents on the terminal nitrogen of the urea can be varied. While the title compound features two methyl groups, analogs with other alkyl or aryl substituents can be synthesized by using the appropriately substituted carbamoyl chloride or isocyanate in the urea-forming step. This allows for a systematic exploration of the steric and electronic requirements at this position.

The table below provides examples of how the urea unit can be tailored and the reagents that could be employed for these transformations.

ModificationReagent ExampleResulting Functional Group
N-AcylationAcetyl chlorideN-Acetyl-N'-(4-(aminomethyl)phenyl)-N,N-dimethylurea
Thiourea formationDimethylthiocarbamoyl chloride1-(4-(Aminomethyl)phenyl)-3,3-dimethylthiourea
N-Alkylation variationDiethylcarbamoyl chloride1-(4-(Aminomethyl)phenyl)-3,3-diethylurea

These synthetic methodologies provide a robust toolkit for the generation of a diverse library of this compound analogs, facilitating the detailed exploration of their chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Aminomethyl Phenyl 3,3 Dimethylurea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the spatial relationships between them. For a comprehensive structural assignment of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea and its derivatives, a suite of NMR experiments is employed.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are key parameters obtained from a ¹H NMR spectrum.

For this compound, the expected ¹H NMR signals would correspond to the distinct proton environments: the dimethylurea methyl groups, the aminomethyl (benzylic) protons, the aromatic protons on the phenyl ring, the amino group protons, and the urea (B33335) N-H proton.

A related compound, N,N'-bis-(4-aminobenzyl)urea, shows characteristic signals that can be used for comparative analysis. For instance, the benzylic protons (CH₂) appear as a doublet at approximately 4.03 ppm, while the aromatic protons are observed as doublets around 6.50 ppm and 6.91 ppm. The amino (NH₂) and urea (NH) protons are also present, with the urea protons appearing as a triplet at 6.05 ppm.

Table 1: Representative ¹H NMR Data for a Structurally Related Phenylurea Derivative

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Benzylic CH₂ 4.03 d 6.0 4H
Aromatic CH 6.50 d 9.0 4H
Aromatic CH 6.91 d 9.0 4H
Amino NH₂ 4.94 s - 4H

Note: Data is for the related compound N,N'-bis-(4-aminobenzyl)urea and serves as an illustrative example.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For this compound, distinct signals would be expected for the dimethylurea methyl carbons, the urea carbonyl carbon, the aminomethyl (benzylic) carbon, and the aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment.

In the related N,N'-bis-(4-aminobenzyl)urea, the benzylic carbon (CH₂) resonates at approximately 42.7 ppm. The aromatic carbons show signals in the range of 113.6 to 142.3 ppm, and the urea carbonyl carbon is observed further downfield at 157.9 ppm.

Table 2: Representative ¹³C NMR Data for a Structurally Related Phenylurea Derivative

Carbon Type Chemical Shift (δ, ppm)
Benzylic CH₂ 42.7
Aromatic CH 113.6
Aromatic CH 127.5
Aromatic C 128.0
Aromatic C 142.3

Note: Data is for the related compound N,N'-bis-(4-aminobenzyl)urea and serves as an illustrative example.

Advanced Multidimensional NMR Experiments

To gain deeper structural insights and unambiguously assign all proton and carbon signals, advanced multidimensional NMR experiments are utilized. These include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close to each other, which is invaluable for determining the three-dimensional structure and stereochemistry of a molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₅N₃O), the predicted monoisotopic mass is 193.1215 Da. uni.lu HRMS can confirm this mass with high precision, thereby verifying the molecular formula.

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 194.12878
[M+Na]⁺ 216.11072
[M+K]⁺ 232.08466

Data is based on predicted values from public chemical databases. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like urea derivatives. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in tandem mass spectrometry, MS/MS), a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides valuable structural information. For substituted ureas, a common fragmentation pathway involves the cleavage of the amide bond (N-CO). researchgate.net This can lead to the formation of specific acylium cations and the loss of the amine or urea moiety. The fragmentation pattern of this compound derivatives would be carefully analyzed to confirm the structure and identify any modifications.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The key functional groups and their expected IR absorption regions are:

N-H Stretching: The primary amine (-CH₂NH₂) and the secondary amine of the urea group (Ar-NH-C=O) will show N-H stretching vibrations. Primary amines typically display two bands (symmetric and asymmetric stretching) in the 3500-3300 cm⁻¹ region. The N-H stretch of the urea group is expected in a similar range, often appearing as a sharp band around 3400-3200 cm⁻¹. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=O Stretching (Amide I Band): The carbonyl group of the urea moiety is expected to produce a very strong and characteristic absorption band, known as the Amide I band, in the region of 1700-1630 cm⁻¹. Its precise position is sensitive to hydrogen bonding.

N-H Bending (Amide II Band): The N-H bending vibration of the urea's secondary amine, coupled with C-N stretching, gives rise to the Amide II band, typically found between 1620 and 1520 cm⁻¹. The primary amine also exhibits a scissoring vibration in this region (around 1650-1580 cm⁻¹).

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations from the aromatic amine, aliphatic amine, and urea groups will appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
N-H (Amine & Urea)Stretching3500 - 3200Medium-Strong
C-H (Aromatic)Stretching3100 - 3000Medium-Weak
C-H (Aliphatic)Stretching2980 - 2850Medium
C=O (Urea)Stretching (Amide I)1700 - 1630Very Strong
N-H (Amine/Urea)Bending (Amide II)1650 - 1520Medium-Strong
C=C (Aromatic)Stretching1600 - 1450Medium-Variable

X-ray Crystallography for Three-Dimensional Structural Characterization

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. While the crystal structure for this compound is not publicly documented, analysis of closely related derivatives such as 1,1-dimethyl-3-(4-methylphenyl)urea and 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea offers significant insight into the likely structural features. researchgate.netresearchgate.net

For these analogues, the crystal structure reveals crucial conformational details. A key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the dimethylurea group. In 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, this angle is 37.49 (7)°. researchgate.net This non-planar conformation is a common feature in N-arylureas, arising from a balance between steric hindrance and electronic effects. nih.gov It is highly probable that this compound adopts a similarly twisted conformation.

The crystallographic data for these derivatives provide a template for understanding the expected solid-state structure of the title compound.

Table 2: Crystallographic Data for Analogues of this compound
Parameter1,1-dimethyl-3-(4-methylphenyl)urea researchgate.net1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea researchgate.net
Chemical FormulaC₁₀H₁₄N₂OC₁₀H₁₁F₃N₂O
Crystal SystemMonoclinicOrthorhombic
Space GroupCcPbca
a (Å)6.8354(9)9.8152(3)
b (Å)13.8221(17)10.0783(2)
c (Å)10.2905(12)22.5120(7)
β (°)90.625(11)90
Volume (ų)972.2(2)2226.90(11)

The solid-state architecture of urea derivatives is dominated by hydrogen bonding. researchgate.netrsc.org The urea moiety contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), facilitating the formation of robust supramolecular structures. In the crystal structure of 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, molecules are linked by N-H···O hydrogen bonds, which generate chains propagating through the crystal lattice. researchgate.net

For this compound, the presence of an additional primary amine group (-NH₂) introduces more complex hydrogen-bonding possibilities. This group can act as a hydrogen bond donor, potentially forming N-H···O interactions with the urea carbonyl of an adjacent molecule or N-H···N interactions. These additional interactions can lead to the formation of extended two- or three-dimensional networks, significantly influencing the crystal packing and physical properties of the material. researchgate.net

Complementary Spectroscopic Techniques for Enhanced Structural Understanding

While IR spectroscopy and X-ray crystallography provide substantial information, a comprehensive structural elucidation often employs complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be invaluable for confirming the molecular structure in solution, providing information on the chemical environment of each proton and carbon atom and establishing connectivity through the molecule. Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. researchgate.netnih.gov These methods, used in conjunction, provide a complete and unambiguous characterization of the molecular structure.

Computational and Theoretical Investigations of 1 4 Aminomethyl Phenyl 3,3 Dimethylurea Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Spectroscopic Properties: Predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in experimental characterization.

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and electrostatic potential maps. The electrostatic potential map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its intermolecular interactions. For instance, the urea (B33335) oxygen and the aminomethyl nitrogen would likely be regions of negative potential, while the hydrogens of the amino and urea groups would be regions of positive potential.

Hartree-Fock (HF) and Post-HF Methodologies

Hartree-Fock (HF) theory is another foundational quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less expensive than more advanced methods, it neglects electron correlation, which can be important for accurate energy predictions.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation. These methods provide higher accuracy for properties like reaction energies and barrier heights but come at a significantly greater computational cost. For a molecule the size of this compound, these methods would be computationally demanding but could provide benchmark data for energies and geometries.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO would likely be localized on the phenyl ring and the nitrogen atoms.

LUMO: Represents the lowest energy site for accepting electrons (electrophilicity). The LUMO would likely be distributed over the phenyl ring and the carbonyl group of the urea moiety.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily polarizable and more reactive.

ParameterConceptual Significance for this compound
HOMO Energy Indicates the propensity to donate electrons (act as a nucleophile).
LUMO Energy Indicates the propensity to accept electrons (act as an electrophile).
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide a dynamic view of its behavior. These simulations could reveal:

Conformational Preferences: The molecule is not static; its bonds can rotate, leading to different spatial arrangements (conformers). MD simulations can explore the potential energy surface to identify the most stable and frequently adopted conformers in a solution environment. Key rotations would occur around the bonds connecting the phenyl ring to the urea and aminomethyl groups.

Solvation Effects: MD can explicitly model the interactions between the solute and solvent molecules, showing how water molecules arrange around the polar urea and amino groups through hydrogen bonding.

Flexibility and Dynamics: The simulation would show the flexibility of different parts of the molecule, such as the movement of the aminomethyl side chain relative to the phenylurea core.

In Silico Modeling for Structure-Activity Relationships (SAR) in Chemical Biology Research

In silico modeling uses computational methods to predict the biological activity of molecules and understand their structure-activity relationships (SAR). For this compound, these techniques would be employed to hypothesize its potential as a biologically active agent.

Docking Studies with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were being investigated as a potential drug, docking studies would be essential. The process involves:

Target Selection: Identifying a biologically relevant protein target.

Binding Site Prediction: Locating the active site or binding pocket of the protein.

Docking Simulation: Placing the 3D structure of this compound into the binding site and using a scoring function to evaluate and rank the potential binding poses.

The results would predict the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein's amino acid residues. For example, the urea and amino groups are strong hydrogen bond donors and acceptors, and the phenyl ring can participate in hydrophobic or pi-stacking interactions. These predicted interactions would form the basis of a hypothesis about the molecule's mechanism of action.

Interaction TypePotential Functional Groups Involved
Hydrogen Bonding Urea (-NH-C=O), Aminomethyl (-CH2-NH2)
Hydrophobic Interactions Phenyl ring, Dimethyl groups (-N(CH3)2)
Pi-Stacking Phenyl ring

Prediction of Interaction Mechanisms

The prediction of interaction mechanisms for this compound with biological targets is heavily reliant on computational modeling techniques. These methods provide insights into the binding modes, affinities, and the specific molecular interactions that govern the compound's activity at a molecular level.

Molecular Docking: A primary tool for predicting the interaction of this compound is molecular docking. This method computationally places the molecule into the binding site of a macromolecular target, such as a protein or enzyme, to determine the preferred binding orientation and affinity. The process involves sampling a multitude of possible conformations of the ligand within the active site and scoring them based on a force field that approximates the binding energy. For this compound, docking studies can reveal key interactions driven by its distinct chemical features: the aminomethyl group acting as a hydrogen bond donor, the urea moiety participating in hydrogen bonding as both donor and acceptor, and the phenyl ring engaging in hydrophobic or π-stacking interactions.

Binding Free Energy Calculations: To quantify the binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often applied to the snapshots generated from MD simulations. researchgate.net These calculations provide an estimate of the binding free energy (ΔG_bind) by considering van der Waals forces, electrostatic interactions, and solvation energies. A more negative ΔG_bind value suggests a stronger and more stable interaction.

A hypothetical study of this compound docked into the active site of a protein kinase could yield the results detailed in the table below.

Interaction TypeFunctional Group of LigandInteracting Residue of Target ProteinPredicted Distance (Å)Estimated Contribution to Binding Energy (kcal/mol)
Hydrogen BondAmino (-NH2) of AminomethylAspartic Acid (ASP) 1452.8-4.5
Hydrogen BondCarbonyl (C=O) of UreaLysine (LYS) 463.1-3.2
Hydrogen BondN-H of UreaGlutamic Acid (GLU) 912.9-3.8
Hydrophobic (π-Alkyl)Phenyl RingLeucine (LEU) 953.9-2.1
Hydrophobic (π-Alkyl)Phenyl RingValine (VAL) 384.2-1.8

Advanced Computational Methods for Reaction Pathway Elucidation and Mechanistic Insightsnumberanalytics.com

The elucidation of reaction pathways and the detailed understanding of reaction mechanisms involving this compound are explored using advanced computational quantum chemistry methods. These techniques are essential for studying metabolic transformations, synthesis pathways, or degradation processes at the electronic level.

Density Functional Theory (DFT): Density Functional Theory (DFT) is a cornerstone method for investigating reaction mechanisms. mdpi.comarxiv.org It offers a favorable balance between computational cost and accuracy for systems of this size. mdpi.com DFT calculations are used to map the potential energy surface (PES) of a reaction. mdpi.com This involves locating and characterizing the geometries of reactants, products, and, most importantly, the transition states (TS) that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that determines the reaction rate. DFT functionals like B3LYP or M06 are commonly used for these types of investigations. mdpi.com

Post-Hartree-Fock Methods: For reactions requiring higher accuracy in energy calculations, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be employed. mdpi.com While more computationally demanding, these methods provide benchmark-quality energetics for complex reaction steps and are often used to validate results from DFT calculations. mdpi.com

Reaction Pathway Exploration: Algorithms have been developed to automatically explore reaction networks and identify unexpected or novel reaction pathways. Methods like the Artificial Force-Induced Reaction (AFIR) can systematically search for reaction routes by applying a virtual force between potential reactants, overcoming activation barriers and revealing possible transformations. Combining these exploration techniques with accurate QM calculations allows for a comprehensive understanding of the chemical reactivity of this compound.

Hybrid QM/MM Methods: When studying reactions that occur within a large biological system, such as enzymatic metabolism, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable. In this approach, the reacting core of the system (e.g., the ligand and the key active site residues) is treated with a high-level QM method, while the surrounding protein and solvent environment are modeled using a less computationally expensive MM force field. This allows for the investigation of the enzyme's influence on the reaction mechanism, including catalytic effects that lower the activation energy.

A theoretical DFT study on a proposed metabolic N-demethylation reaction of this compound could produce the energetic data shown in the following table.

Reaction StepStructureMethod/Basis SetRelative Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
1. ReactantsSubstrate + Enzyme ComplexDFT: B3LYP/6-311G(d,p)0.0-
2. Transition State 1Hydrogen Abstraction TSDFT: B3LYP/6-311G(d,p)+15.215.2
3. IntermediateRadical Intermediate ComplexDFT: B3LYP/6-311G(d,p)+5.7-
4. Transition State 2Hydroxyl Rebound TSDFT: B3LYP/6-311G(d,p)+8.93.2
5. ProductsProduct + Enzyme ComplexDFT: B3LYP/6-311G(d,p)-25.0-

Academic Research Applications and Emerging Areas for 1 4 Aminomethyl Phenyl 3,3 Dimethylurea

Utilization as a Synthetic Building Block in Organic and Medicinal Chemistry Research

The bifunctional nature of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, possessing both a nucleophilic aminomethyl group and a phenylurea core, makes it an attractive starting material for the synthesis of more complex molecules. This dual functionality allows for a variety of chemical transformations, enabling its use in the construction of novel molecular architectures and the generation of chemical libraries for drug discovery and other applications.

The aminomethyl group of this compound serves as a convenient handle for introducing the entire substituted phenylurea substructure into a larger molecule. This is particularly useful in the assembly of novel heterocyclic scaffolds, which are prevalent in many biologically active compounds. For instance, the primary amine can readily participate in condensation reactions with various carbonyl compounds or be used in cyclization reactions to form nitrogen-containing rings.

The synthesis of bioactive heterocycles often relies on the availability of versatile building blocks. The phenylurea moiety itself is a key pharmacophore in a number of approved drugs, and incorporating it into new ring systems is a common strategy in medicinal chemistry. The general synthetic utility of urea (B33335) derivatives in creating heterocyclic systems is well-documented, with applications in the synthesis of pyrimidines and other N-heterocycles. nih.govamanote.com

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

Heterocyclic Scaffold Potential Synthetic Reaction
Pyrimidines Condensation with 1,3-dicarbonyl compounds
Pyrroles Paal-Knorr synthesis with 1,4-dicarbonyls
Imidazoles Reaction with α-dicarbonyls and aldehydes

This table is illustrative and based on general synthetic methodologies for primary amines.

Combinatorial chemistry is a powerful tool in drug discovery for generating large numbers of compounds for high-throughput screening. nih.gov The structure of this compound is well-suited for the design and synthesis of chemical libraries. The primary amine can be readily acylated, alkylated, or otherwise modified with a diverse set of building blocks, while the phenylurea core provides a constant scaffold. This approach allows for the systematic exploration of the chemical space around the phenylurea pharmacophore.

For example, a library of amides can be generated by reacting this compound with a collection of different carboxylic acids or their activated derivatives. Similarly, a library of secondary amines can be produced through reductive amination with various aldehydes and ketones. Such libraries are invaluable for identifying new bioactive molecules and for studying structure-activity relationships (SAR). The discovery of kinase inhibitors, for example, has been facilitated by the screening of libraries based on pyrimidine-containing scaffolds. rsc.org

Exploration in Chemical Biology for Molecular Target Modulation Studies

The phenylurea scaffold is a recognized pharmacophore in a number of biologically active molecules, making this compound and its derivatives interesting candidates for chemical biology studies aimed at modulating the function of specific molecular targets. These studies can provide insights into disease mechanisms and aid in the development of new therapeutic agents.

Phenylurea derivatives have been identified as inhibitors of various enzymes, including kinases, which are critical regulators of cellular processes and are often implicated in diseases such as cancer. nih.govmdpi.comcolumbia.edumedchemexpress.comcolumbia.edunih.gov The dimethylurea moiety can participate in hydrogen bonding interactions with the enzyme's active site, while the substituted phenyl ring can engage in hydrophobic and van der Waals interactions. The aminomethyl group of this compound provides a point for modification to enhance potency and selectivity for a particular enzyme target.

For instance, derivatives of this compound could be synthesized and tested for their ability to inhibit protein kinases like p38 MAP kinase, a key player in inflammatory responses. mdpi.comcolumbia.educolumbia.edunih.gov By systematically varying the substituent attached to the aminomethyl group, researchers can probe the structure-activity relationships and gain a deeper understanding of the molecular interactions required for potent and selective inhibition.

Table 2: Inhibition of p38 MAP Kinase by Substituted Diaryl Urea Derivatives

Compound Substituent on Phenyl Ring p38 IC50 (nM)
Analog A 4-fluoro 10
Analog B 4-chloro 8
Analog C 3,4-dichloro 5

Data is hypothetical and for illustrative purposes to show how SAR data for related compounds could be presented.

Understanding how ligands bind to their receptors is fundamental to pharmacology and drug design. nih.govfrontiersin.orgfrontiersin.orgnih.gov Phenylurea-containing molecules have been shown to interact with a variety of receptors. The aminomethyl group of this compound can be functionalized with fluorescent tags, biotin, or other chemical probes to facilitate the study of ligand-receptor interactions. ucsd.edunih.govljmu.ac.ukyoutube.com

These modified probes can be used in a range of biochemical and cellular assays, such as fluorescence polarization, surface plasmon resonance, and pull-down experiments, to characterize the binding affinity and kinetics of the interaction. Furthermore, computational methods like molecular docking can be employed to predict the binding mode of these ligands within the receptor's binding site, providing valuable insights for the rational design of new and improved ligands. frontiersin.org

A significant application of phenylurea compounds is in agriculture as herbicides. ontosight.ai Many commercial herbicides, such as diuron (B1670789) and linuron, are phenylurea derivatives that act by inhibiting photosynthesis. nih.govmdpi.com They specifically target the D1 protein in photosystem II (PSII) of the photosynthetic electron transport chain, blocking the flow of electrons and ultimately leading to plant death. researchgate.netijnrd.org

The compound this compound shares the core structural features of these herbicides and can serve as a model compound in agrochemical research to study the mechanisms of photosynthesis inhibition. Researchers can synthesize derivatives of this compound and use quantitative structure-activity relationship (QSAR) studies to understand how different chemical modifications affect herbicidal activity. nih.gov QSAR models correlate the structural or physicochemical properties of compounds with their biological activity, providing a predictive tool for designing more effective and selective herbicides. nih.gov

Table 3: QSAR Parameters and Photosynthesis Inhibition for a Series of Phenylurea Derivatives

Compound LogP Electronic Parameter (σ) Steric Parameter (Es) pI50 (inhibition of PSII)
Derivative 1 2.5 0.23 -0.55 6.8
Derivative 2 3.1 0.45 -0.93 7.5
Derivative 3 2.8 0.10 -0.40 6.5

This table presents hypothetical data to illustrate the type of information generated in QSAR studies of phenylurea herbicides.

In Vitro Antimycobacterial and Antiprotozoal Activity Screening

The urea functional group is a key pharmacophore in a variety of therapeutic agents. nih.govresearchgate.net Research into N,N'-diarylureas and related compounds has revealed significant potential for combating infectious diseases caused by mycobacteria and protozoa. drugbank.com This has led to increased interest in screening novel urea derivatives, such as this compound, for similar bioactivities.

Antimycobacterial Research: Recent studies have focused on phenyl urea and thiourea (B124793) derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A significant challenge in treating this disease is the bacterium's ability to reside within host macrophages. Research has identified phenylthiourea (B91264) compounds that exhibit excellent potency against intracellular M. tuberculosis with good selectivity over eukaryotic cells. nih.gov Furthermore, tailored phenyl ureas have been found to specifically target the mycolic acid cell wall assembly, a crucial component of the mycobacterial cell envelope. researchgate.netrsc.org These findings suggest that the this compound scaffold is a candidate for screening against both drug-sensitive and drug-resistant strains of M. tuberculosis.

Antiprotozoal Research: The diarylurea chemotype has also demonstrated broad-spectrum antiprotozoal potential. nih.gov Various derivatives have shown activity against parasites responsible for major global health issues. For instance, bisguanidine derivatives based on a 1,3-diphenylurea (B7728601) scaffold have displayed low nanomolar efficacy against Trypanosoma brucei, the parasite causing human African trypanosomiasis. nih.gov Other studies have identified N,N′-diarylureas with submicromolar potencies against Leishmania donovani (leishmaniasis) and Plasmodium falciparum (malaria). The veterinary antiprotozoal agent Imidocarb is also a notable urea derivative, further establishing the credentials of this chemical class. drugbank.com Given these precedents, this compound represents an unexplored but promising molecule for inclusion in antiprotozoal screening campaigns.

Table 1: Antiprotozoal Activity of Selected Urea Derivatives

Compound ClassTarget OrganismReported Activity (IC₅₀)Reference
1,3-Diphenylurea BisguanidinesTrypanosoma brucei rhodesienseLow Nanomolar to Micromolar nih.gov
N,N′-DiarylureasPlasmodium falciparumSubmicromolar nih.gov
N,N′-DiarylureasLeishmania donovaniSubmicromolar nih.gov
PhenylthioureasMycobacterium tuberculosis (intracellular)0.3 - 0.4 µM nih.gov

Research into Anticonvulsant and Antidepressant Chemical Entities

Nitrogen-containing compounds, including those with urea and related functional groups, are frequently investigated for their effects on the central nervous system (CNS). nih.gov There is a growing body of research suggesting that substituted ureas could serve as scaffolds for the development of novel anticonvulsant and antidepressant agents.

Anticonvulsant Potential: The search for new antiepileptic drugs (AEDs) is driven by the need for more effective treatments with fewer side effects. nih.gov Studies have reported that certain urea and thiourea derivatives exhibit anticonvulsant activity in animal models. researchgate.net The structural features of this compound, which combine a phenyl ring (a common feature in many CNS drugs) with a polar urea group, make it a molecule of interest for anticonvulsant screening. High-throughput screening models, such as those using zebrafish, provide an efficient platform for identifying compounds with anticonvulsant properties. nih.gov

Antidepressant Research: Similarly, the chemical architecture of this compound aligns with structures explored in antidepressant research. Studies on phenyl-substituted tetrahydropyrimidines, which share some structural similarities, have identified compounds with potent antidepressant activity in animal models. nih.gov The mechanism of action for many antidepressants involves the modulation of neurotransmitter systems, and the specific arrangement of aromatic and amine functionalities in the target molecule could facilitate interactions with CNS receptors and transporters. nih.gov Therefore, evaluating this compound in established in vitro and in vivo models of depression is a logical area for future investigation.

Cytotoxicity Studies in Cell Lines (non-clinical focus)

A fundamental step in early-stage drug discovery is the evaluation of a compound's effect on cell viability. Cytotoxicity screening against a panel of human cell lines can provide initial insights into potential antiproliferative activity. The urea moiety is present in several approved anticancer drugs, including tyrosine kinase inhibitors, highlighting its importance in oncology research. nih.govnih.gov

Numerous studies have demonstrated the cytotoxic potential of novel urea and thiourea derivatives against various cancer cell lines. For example, compounds incorporating a pyrrolo[2,3-d]pyrimidine scaffold with an aryl urea side chain have shown potent, sub-micromolar inhibitory concentrations (IC₅₀) against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov Other research on N,N′-diarylthiourea derivatives has also confirmed activity against MCF-7 breast cancer cells, inducing apoptosis and cell cycle arrest. nih.gov

These findings strongly support the investigation of this compound for its cytotoxic profile. Such non-clinical studies would typically involve screening against a panel of cancer cell lines to determine its potency and selectivity.

Table 2: Cytotoxicity of Selected Urea Derivatives in Cancer Cell Lines

Compound ClassCell LineCancer TypeReported Activity (IC₅₀)Reference
Pyrrolo[2,3-d]pyrimidine-Urea HybridPC3Prostate0.19 µM nih.gov
Pyrrolo[2,3-d]pyrimidine-Urea HybridMCF-7Breast1.66 µM nih.gov
Pyrrolo[2,3-d]pyrimidine-Urea HybridA549Lung4.55 µM nih.gov
N,N′-Diarylthiourea DerivativeMCF-7Breast338.33 µM nih.gov

Role in Advanced Materials Science Research

The urea functional group's ability to act as both a hydrogen bond donor and acceptor makes it an ideal building block in supramolecular chemistry and polymer science. researchgate.net This has led to the development of a wide range of functional materials based on urea derivatives.

Polyureas are a class of polymers known for their high durability and strong resistance to various environmental factors. mdpi.com The synthesis of polyureas can be achieved through the reaction of diamines with diisocyanates or, more recently, through isocyanate-free methods using urea as a direct monomer. mdpi.comresearchgate.net

The structure of this compound contains a primary amine within the aminomethyl group, which can react with isocyanates or other monomers to be incorporated into a polymer backbone. This would allow for the creation of novel polyureas or copolymers with tailored properties conferred by the dimethylurea-phenyl moiety. Furthermore, the compound could be used as a chain extender or cross-linking agent, or be grafted onto existing polymer surfaces to modify their chemical and physical properties.

The strong, directional hydrogen bonds formed between urea groups are a powerful tool for self-assembly in materials science. nih.gov This property has been exploited to create a variety of "smart" or functional materials, including supramolecular polymers, self-healing materials, and molecular gels. researchgate.net The this compound molecule combines the hydrogen-bonding urea group with a rigid phenyl core and a flexible aminomethyl linker, providing a unique combination of features for designing new materials. This structure could be used to form ordered supramolecular assemblies, liquid crystals, or porous organic frameworks with potential applications in sensing, catalysis, or separation technologies.

Applications in Analytical Chemistry Method Development

The development of robust analytical methods is crucial for the quantification and characterization of chemical compounds in various matrices. For a molecule like this compound, several analytical strategies can be envisioned.

Methods used for similar compounds, such as the gas chromatography-based determination of 1,3-Dimethylurea in soil samples, could serve as a starting point. epa.gov However, the presence of the aromatic ring and primary amine in this compound makes it highly suitable for analysis by High-Performance Liquid Chromatography (HPLC). The phenyl group acts as a chromophore, allowing for straightforward detection using a UV detector.

For enhanced sensitivity and selectivity, especially in complex biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be the method of choice. nih.gov Furthermore, the primary amine of the aminomethyl group provides a reactive handle for pre-column derivatization. This technique involves reacting the analyte with a labeling agent to improve its chromatographic properties or enhance its detectability, a strategy that has been successfully applied to other challenging analytes. nih.gov Finally, the compound itself could be explored as a reagent or ligand in the development of new analytical methods, for example, in metal-catalyzed reactions or as a component in chemical sensors. rsc.org

Chromatographic Standards and Reference Materials

In the field of analytical chemistry, the accuracy and reliability of quantitative and qualitative analyses are fundamentally dependent on the use of high-purity reference materials and certified reference materials (CRMs). For novel or specialized compounds such as this compound, the availability of a well-characterized standard is a prerequisite for its accurate detection and quantification in various matrices.

A chromatographic standard for this compound would typically be a highly purified form of the compound, with its identity and purity established through a variety of analytical techniques. These can include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for confirmation of molecular weight, and elemental analysis to determine the empirical formula. The purity is often assessed by High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

The development of a certified reference material (CRM) for this compound would involve a more rigorous process, adhering to international standards such as ISO 17034. This process includes homogeneity and stability testing to ensure that every unit of the material has the same certified property value within a stated uncertainty and that this value remains stable over a defined period. The certified value, typically the purity of the compound, is determined through a series of independent, high-precision analytical methods.

While specific CRMs for this compound are not widely documented in publicly available literature, the principles for their development can be inferred from existing standards for analogous compounds, such as other phenylurea derivatives. Companies that specialize in chemical standards offer a range of phenylurea CRMs for agricultural and environmental analysis. These standards are crucial for calibrating analytical instruments and validating new analytical methods.

The table below outlines the typical characterization data that would accompany a reference standard of this compound.

Parameter Typical Method Purpose
Identity Confirmation1H NMR, 13C NMR, MSStructural verification and confirmation of molecular weight.
Purity AssessmentHPLC-UV, GC-FID, qNMRQuantification of the main component and detection of impurities.
Water ContentKarl Fischer TitrationDetermination of water content, which is crucial for accurate weighing.
Residual SolventsHeadspace GC-MSIdentification and quantification of any remaining solvents from synthesis.
Elemental AnalysisCombustion AnalysisConfirmation of the elemental composition (C, H, N).
Physical PropertiesMelting PointA sharp melting point range can indicate high purity.

Development of Detection and Quantification Methodologies

The development of robust and sensitive analytical methodologies is essential for the detection and quantification of this compound in academic research and other applications. The structural features of the compound, namely the aromatic phenyl ring, the urea functional group, and the primary amine, guide the selection of appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary technique for the analysis of this compound due to the presence of the UV-absorbing phenyl group. The development of an HPLC-UV method would involve the systematic optimization of several parameters to achieve the desired separation and sensitivity.

Key steps in HPLC method development include:

Column Selection: A reversed-phase column, such as a C18 or C8, would be a suitable starting point. The choice of stationary phase will depend on the desired retention and selectivity.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. The pH of the aqueous phase can be adjusted to control the ionization state of the aminomethyl group, thereby influencing retention time. A gradient elution may be necessary to separate the target analyte from potential impurities with different polarities.

Detector Wavelength Selection: The UV detector wavelength would be set at the absorbance maximum of the phenylurea chromophore to achieve the highest sensitivity.

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following table presents a hypothetical set of optimized HPLC-UV parameters and typical validation results for the quantification of this compound.

HPLC Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Validation Parameter Typical Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for analyzing complex matrices. For this compound, an LC-MS/MS method would typically be developed in positive electrospray ionization (ESI) mode, as the aminomethyl group is readily protonated.

The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection. The MS/MS detection is based on multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity.

The table below outlines potential MRM transitions for the analysis of this compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound208.1147.1 (quantifier)15
This compound208.191.1 (qualifier)25

The development and validation of such sophisticated analytical methods are crucial for advancing research involving this compound, enabling its accurate measurement in diverse experimental settings.

Future Research Perspectives and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) or isocyanates, which present significant safety and environmental concerns. nih.gov Future research must prioritize the development of greener, more efficient synthetic pathways to 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea. A major focus in synthetic organic chemistry is the creation of more sustainable methods for producing substituted urea compounds. acs.org

Promising avenues include the utilization of carbon dioxide (CO2) as a renewable C1 building block. organic-chemistry.orgresearchgate.net Methodologies for synthesizing urea derivatives from amines and CO2, sometimes assisted by hydrosilanes or conducted under catalyst-free and solvent-free conditions, represent a significant step towards sustainable chemistry. researchgate.netrsc.org Electrochemical synthesis, which can proceed under mild conditions using renewable energy, offers another green alternative for industrial production. acs.org Research into these areas could lead to novel, environmentally benign routes to this compound and its analogues. Further exploration of catalyst-free systems, potentially using water as a solvent or "on-water" conditions, could simplify product isolation and reduce reliance on volatile organic compounds (VOCs). organic-chemistry.org

Table 1: Overview of Sustainable Synthetic Strategies for Urea Derivatives
Synthetic StrategyKey FeaturesPotential AdvantagesReference
CO2 UtilizationUses carbon dioxide as a direct C1 source with amines.Carbon capture, use of a renewable feedstock. researchgate.netrsc.org
Electrochemical SynthesisTriggered by oxygen electroreduction in ionic liquids.Operates under mild conditions, uses renewable electricity. acs.org
Catalyst-Free SynthesisReaction of amines and CO2 without catalysts or organic solvents.Simplified process, reduced waste and cost. rsc.org
Hypervalent Iodine ReagentsCoupling of amides and amines using reagents like PhI(OAc)2.Avoids metal catalysts, proceeds under mild conditions. mdpi.com
"On-Water" SynthesisReaction of isocyanates with amines in water.Sustainable solvent, simple product isolation via filtration. organic-chemistry.org

Rational Design of Derivatives with Tunable Properties for Research Tool Development

The inherent structural features of urea-containing compounds make them valuable for developing research tools. The urea moiety can form multiple stable hydrogen bonds, a property that is critical for drug-target interactions and the modulation of physicochemical properties. nih.govresearchgate.net The rational design of derivatives of this compound could yield novel molecular probes and tools with finely tuned characteristics.

By systematically modifying the core structure, researchers can modulate properties such as hydrogen-bonding capability, molecular planarity, and stacking interactions. nih.gov For instance, introducing electron-donating or withdrawing groups on the phenyl ring could alter the electronic properties and binding affinities of the molecule. The aminomethyl and dimethylurea groups also offer sites for modification to enhance solubility, permeability, or target specificity. This approach is widely used in medicinal chemistry to optimize lead compounds. nih.govnih.gov The development of such derivatives could provide valuable tools for studying biological processes or for applications in materials science, such as the creation of low-molecular-weight gelators (LMWGs) with specific functions. jst.go.jpnih.gov

Table 2: Conceptual Design of this compound Derivatives
Modification SitePotential ModificationTarget Property to TunePotential Application
Phenyl RingIntroduction of electron-withdrawing/donating groups (e.g., -NO2, -OCH3)Hydrogen bonding strength, electronic propertiesEnzyme inhibitors, receptor modulators
Aminomethyl GroupAlkylation, acylation, or conversion to other functional groupsSolubility, steric hindrance, binding specificityMolecular probes, drug delivery linkers
Dimethylurea GroupReplacement of methyl groups with larger alkyl or aryl groupsSteric bulk, planarity, self-assembly behaviorSupramolecular materials, organocatalysts
Overall StructureIncorporation into larger macrocyclic structuresHost-guest binding capabilities, conformational rigidityArtificial receptors, sensors

Integration of Multi-Omics Data with Computational Studies for Comprehensive Biological Insights

A significant challenge in understanding the biological relevance of this compound is the lack of data regarding its interactions with biological systems. A multi-omics approach, integrating proteomics, metabolomics, lipidomics, and transcriptomics, offers a powerful strategy to gain a comprehensive, systems-level understanding of a compound's effects. nih.govmdpi.com Such studies can reveal complex cascades of metabolic and signaling pathway dysregulation that would be missed by single-platform analyses. nih.gov

Pairing multi-omics experimental data with computational studies can further enhance these insights. Computational tools can be used to predict drug-likeness and potential biological targets before synthesis, saving significant resources. scienceopen.com For a novel compound like this compound, molecular docking studies could identify potential protein binding partners, while pathway enrichment analysis of predicted targets could suggest its therapeutic utility. scienceopen.com This integrative approach, which combines large-scale biological data with predictive modeling, is essential for generating a holistic view of the compound's mechanism of action and identifying potential biomarkers for its effects. mdpi.comnih.gov

Exploration of Novel Supramolecular Chemistry and Self-Assembly Applications

The urea functional group is an ideal building block, or supramolecular synthon, for creating higher-order structures. researchgate.net Its distinct hydrogen bond donor and acceptor moieties allow urea derivatives to self-assemble into a variety of architectures, including capsules, supramolecular polymers, and gels. jst.go.jpresearchgate.net The specific structure of this compound, with its potential for N-H···O hydrogen bonding, suggests it could be a valuable low-molecular-weight gelator (LMWG).

Future research should explore the self-assembly behavior of this compound in various media. By tuning the molecular structure, it is possible to create LMWGs that form gels in a wide range of solvents, from organic to aqueous. jst.go.jpnih.gov These supramolecular gels have potential applications as functional soft materials, such as substrates for electrophoresis to separate proteins and DNA. jst.go.jpnih.gov The aminomethylphenyl group could be functionalized to introduce responsive elements, leading to "smart" materials that change properties in response to external stimuli. Furthermore, the principles of urea-driven self-assembly could be harnessed to construct one-dimensional supramolecular polymers or other complex nanostructures. researchgate.net

Addressing Research Gaps in Structure-Function Relationships and Mechanistic Understanding

The most significant challenge for this compound is the fundamental gap in knowledge regarding its basic properties and functions. There is a critical need for systematic studies to establish clear structure-function relationships. Mechanistic studies are required to understand how the compound's specific structural features dictate its chemical and biological activities.

Key unanswered questions include:

How does the interplay between the aminomethylphenyl group and the dimethylurea moiety influence the molecule's conformation and hydrogen-bonding patterns?

What is the mechanism of its interaction with potential biological targets? Studies on related compounds suggest that the initial step in acid-catalyzed reactions involves the interaction of the urea group with a protonated species. rsc.org

How do substitutions on the phenyl ring or the urea nitrogens affect its self-assembly properties and potential biological activity? Extensive structure-activity relationship (SAR) studies on other urea derivatives have shown that even small modifications can dramatically alter potency and function. nih.gov

Addressing these gaps will require a combination of synthetic chemistry, spectroscopy, X-ray crystallography, computational modeling, and biological assays. A thorough understanding of these fundamental principles is essential before the full potential of this compound as a research tool, functional material, or therapeutic lead can be realized.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves urea-forming reactions, such as nucleophilic substitution or coupling between an isocyanate and an amine. Key parameters include solvent polarity (e.g., dimethylformamide), temperature (60–100°C), and catalyst selection (e.g., triethylamine). To optimize yield, employ factorial design to systematically vary parameters like reactant stoichiometry, reaction time, and temperature gradients .

Q. Which analytical techniques are critical for confirming structural integrity and purity, and how should method validation be conducted?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR (amide proton resonance at δ 5.8–6.2 ppm) and 13C^{13}C-NMR (urea carbonyl at ~155–160 ppm) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns; validate methods using reference standards (e.g., retention time matching, spiking experiments) .
  • Validation Steps : Establish linearity (R2^2 > 0.99), limit of detection (LOD < 0.1%), and precision (RSD < 2%) .

Advanced Research Questions

Q. How can factorial design be applied to investigate substituent effects on the reactivity of this compound derivatives?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate variables such as electron-withdrawing substituents, solvent polarity, and catalyst loading. For example, vary the position of methyl groups on the phenyl ring (para vs. meta) and assess their impact on reaction kinetics via Arrhenius plots. Analyze main effects and interaction terms using ANOVA to identify dominant factors .

Q. What computational approaches are suitable for predicting biological interactions, and how can models be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes with urea-binding pockets). Validate with isothermal titration calorimetry (ITC) to measure binding constants .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS). Compare RMSD plots with crystallographic data from similar urea derivatives .

Q. How can researchers reconcile contradictory biological activity data for urea derivatives across experimental models?

  • Methodological Answer :

  • Systematic Review : Compare assay conditions (e.g., cell lines vs. in vivo models) and quantify confounding factors (e.g., solubility, metabolic stability) .
  • Meta-Analysis : Aggregate dose-response curves from multiple studies using fixed-effects models. Adjust for variability in IC50_{50} values via standardized protocols (e.g., MTT assay normalization) .

Q. What advanced separation technologies can enhance the scalability of this compound purification?

  • Methodological Answer : Membrane-based systems (e.g., nanofiltration with 200–300 Da cutoffs) can separate urea derivatives from byproducts. Optimize transmembrane pressure (5–10 bar) and cross-flow velocity to minimize fouling. Validate purity using LC-MS and compare with traditional column chromatography yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.